molecular formula C22H30N6O4 B606733 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B606733
M. Wt: 442.5 g/mol
InChI Key: AGUUKKXWABRVBZ-UHFFFAOYSA-N
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Description

CM026 is a selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor. It acts by binding within the aldehyde binding pocket of ALDH1A1 in an uncompetitive partial mode of inhibition.

Mechanism of Action

Target of Action

The primary target of SMR000016478 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and it is involved in the response to stress conditions. By targeting DnaK, SMR000016478 can potentially interfere with these processes.

Mode of Action

SMR000016478 interacts with DnaK, leading to the inhibition of Staphylococcus aureus biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, SMR000016478 can enhance the susceptibility of S. aureus to antimicrobial agents .

Biochemical Pathways

This can lead to a disruption in the normal functioning of bacterial cells, particularly in their ability to form biofilms .

Result of Action

The primary result of SMR000016478’s action is the inhibition of biofilm formation in S. aureus . This can potentially make the bacteria more susceptible to antimicrobial agents, thereby enhancing the effectiveness of treatment strategies.

Biological Activity

The compound 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the purine derivative class, characterized by its unique structural components including a furan ring and a piperazine moiety. The molecular formula is C16H18N6O4C_{16}H_{18}N_{6}O_{4} with a molecular weight of 358.35 g/mol.

PropertyValue
Molecular FormulaC16H18N6O4
Molecular Weight358.35 g/mol
IUPAC Name8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
InChI KeyRJTCAQQFXQRVGN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Notably, it has been identified as an inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) , an enzyme involved in the metabolism of aldehydes and implicated in various diseases including cancer and neurodegenerative disorders . The inhibition mechanism involves binding within the enzyme's active site, altering its functionality and potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through its inhibition of ALDH1A1. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents . In preclinical studies, compounds targeting ALDH enzymes have demonstrated promising results in various cancer models.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been studied for their ability to modulate inflammatory pathways, although direct evidence for this specific compound remains to be fully elucidated.

Case Studies

Several studies have explored the biological implications of compounds similar to This compound :

  • Inhibition of ALDH Enzymes : A study characterized two distinct classes of selective inhibitors for ALDH1A1, demonstrating submicromolar inhibition constants and highlighting the importance of structural modifications for enhanced selectivity .
  • Anticancer Screening : In vitro assays have shown that certain purine derivatives can significantly inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were screened for their ability to reduce viability in various cancer cell lines .
  • Viral Replication Studies : Research has indicated that purine derivatives can disrupt viral replication cycles in models of infection. While direct studies on this specific compound are scarce, the potential for antiviral applications is recognized based on structural similarities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione have shown promise in treating various cancers. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been noted as an inhibitor of retinal dehydrogenase enzymes, which play a role in the metabolism of retinoids. This inhibition could lead to therapeutic strategies for conditions related to retinoid metabolism .

Neuropharmacological Effects

There is growing interest in the neuropharmacological properties of this compound, particularly regarding its potential effects on neurotransmitter systems. Its piperazine moiety may contribute to interactions with serotonin and dopamine receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of related purine derivatives, researchers found that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of the furan and piperazine groups in enhancing biological activity .

Case Study 2: Enzymatic Inhibition

A detailed investigation into the inhibitory effects of purine derivatives on retinal dehydrogenase revealed that modifications to the piperazine ring significantly affected binding affinity and inhibition potency. This study suggests that further optimization of the compound could yield more effective inhibitors for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in cancer cell lines
Enzyme InhibitionInhibits retinal dehydrogenase
Neuropharmacological EffectsPotential modulation of neurotransmitter systems

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-15(2)7-8-28-17(23-19-18(28)21(30)25(4)22(31)24(19)3)14-26-9-11-27(12-10-26)20(29)16-6-5-13-32-16/h5-6,13,15H,7-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUKKXWABRVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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